

# The Application of Calcium Diglutamate in Food Science and Nutrition: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *CALCIUM GLUTAMATE*

Cat. No.: *B104192*

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## Introduction

Calcium diglutamate (CDG), identified by the E-number E623, is the calcium salt of L-glutamic acid.[1][2] It serves as a functional ingredient in the food industry, primarily utilized as a flavor enhancer to impart the umami taste, the fifth basic taste often described as savory or meaty.[3][4] As a calcium analog of monosodium glutamate (MSG), calcium diglutamate offers similar flavor-enhancing properties with the added benefit of contributing to calcium intake and reducing the sodium content in food products.[1][5] This technical guide provides an in-depth exploration of calcium diglutamate's role in food science and nutrition, detailing its chemical properties, applications, physiological effects, and the methodologies used for its analysis and evaluation.

## Chemical and Physical Properties

The scientifically recognized compound for the food additive is calcium di-L-glutamate.[1][6] It is crucial to distinguish it from a 1:1 **calcium glutamate** salt. Only the L-isomer of glutamate is employed for its characteristic umami flavor.[1]

Property	Value	Source(s)
Chemical Name	Calcium di-L-glutamate	[2][6]
Synonyms	Calcium diglutamate, CDG, Calcium L-glutamate (1:2)	[1][6]
E-Number	E623	[1]
CAS Number	5996-22-5 (anhydrous)	[6]
Molecular Formula	C <sub>10</sub> H <sub>16</sub> CaN <sub>2</sub> O <sub>8</sub>	[2][6]
Molecular Weight	332.32 g/mol (anhydrous)	[2][6]
Appearance	White, practically odorless crystalline powder	[2][6]
Solubility in Water	Freely soluble	[2][6][7]
Solubility in Organic Solvents	Practically insoluble in ethanol or ether	[6]
Optical Rotation [α] <sub>D</sub> /20	Between +27.4° and +29.2° (for tetrahydrate)	[6]

Synthesis: Calcium di-L-glutamate is typically synthesized through the reaction of L-glutamic acid with a calcium source, such as calcium carbonate or calcium hydroxide, in an aqueous solution.[1][8][9][10] The reaction with calcium carbonate proceeds as follows:



## Applications in the Food Industry

Calcium diglutamate is a versatile food additive used across a range of products to enhance flavor and, in some cases, improve texture.

## Flavor Enhancement

The primary application of calcium diglutamate is as a flavor enhancer. The glutamate component is responsible for the umami taste, which can improve the overall flavor profile of

savory foods.<sup>[1]</sup> It is particularly effective in:

- **Soups and Broths:** A study on lower-salt soups demonstrated that the addition of calcium diglutamate (up to 43 mM) can maintain palatability while allowing for significant reductions in sodium content.<sup>[5][11]</sup>
- **Processed Meats and Cheeses:** It is used to improve the texture and quality of products like cured and smoked meats, as well as various cheeses.<sup>[12]</sup>
- **Snack Foods and Ready Meals:** Calcium diglutamate enhances the savory notes in a variety of snack products and ready-to-eat meals.<sup>[12]</sup>

## Sodium Reduction

With growing consumer awareness of the health implications of high sodium intake, calcium diglutamate offers a viable strategy for sodium reduction in processed foods.<sup>[5]</sup> By providing a similar umami taste to MSG without the sodium component, it allows for a reduction in added salt while maintaining flavor intensity.<sup>[1][11]</sup>

## Nutritional Fortification

As a source of calcium, calcium diglutamate can contribute to the overall calcium content of foods. While specific bioavailability data for the calcium in calcium diglutamate is not extensively documented, one patent suggests a high human absorption rate due to the chelating ability of glutamic acid.<sup>[10]</sup> The elemental calcium content is approximately 11% by mass.<sup>[10]</sup>

Food Category	Typical Usage Level (as glutamates E620-E625)	Source(s)
Soups, broths	Up to 10,000 mg/kg	<a href="#">[13]</a>
Processed meats	Up to 10,000 mg/kg	<a href="#">[13]</a>
Seasonings and condiments	Up to 10,000 mg/kg	<a href="#">[13]</a>
Potato-, cereal-, flour-, or starch-based snacks	Up to 10,000 mg/kg	<a href="#">[13]</a>
Processed nuts	Up to 10,000 mg/kg	<a href="#">[13]</a>
Desserts (excluding certain categories)	Up to 10,000 mg/kg	<a href="#">[13]</a>
Food supplements	Up to 10,000 mg/kg	<a href="#">[13]</a>

## Nutritional and Physiological Aspects

Dietary glutamate, from sources like calcium diglutamate, plays several physiological roles beyond taste perception.

## Umami Taste Perception and Signaling

The umami taste is initiated by the binding of glutamate to specific G protein-coupled receptors (GPCRs) on the taste receptor cells of the tongue. The primary receptor for umami taste is the heterodimer T1R1/T1R3.[\[14\]](#)[\[15\]](#)[\[16\]](#) Metabotropic glutamate receptors (mGluRs), such as mGluR1 and mGluR4, are also involved.[\[14\]](#)

The binding of glutamate to these receptors triggers a downstream signaling cascade, leading to the perception of umami taste.



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## Umami Taste Signaling Pathway

# Gut-Brain Axis and Metabolism

Dietary glutamate is a significant energy source for the gut and is extensively metabolized by the intestines. It also serves as a precursor for the synthesis of other non-essential amino acids and bioactive molecules. Glutamate signaling in the gut, mediated by various receptors, plays a role in digestion, nutrient absorption, and gut-brain communication.

## Experimental Protocols

### Sensory Evaluation of Umami Taste

This protocol outlines a method for determining the taste threshold of calcium diglutamate using a trained sensory panel.

Objective: To determine the recognition threshold of calcium diglutamate in an aqueous solution.

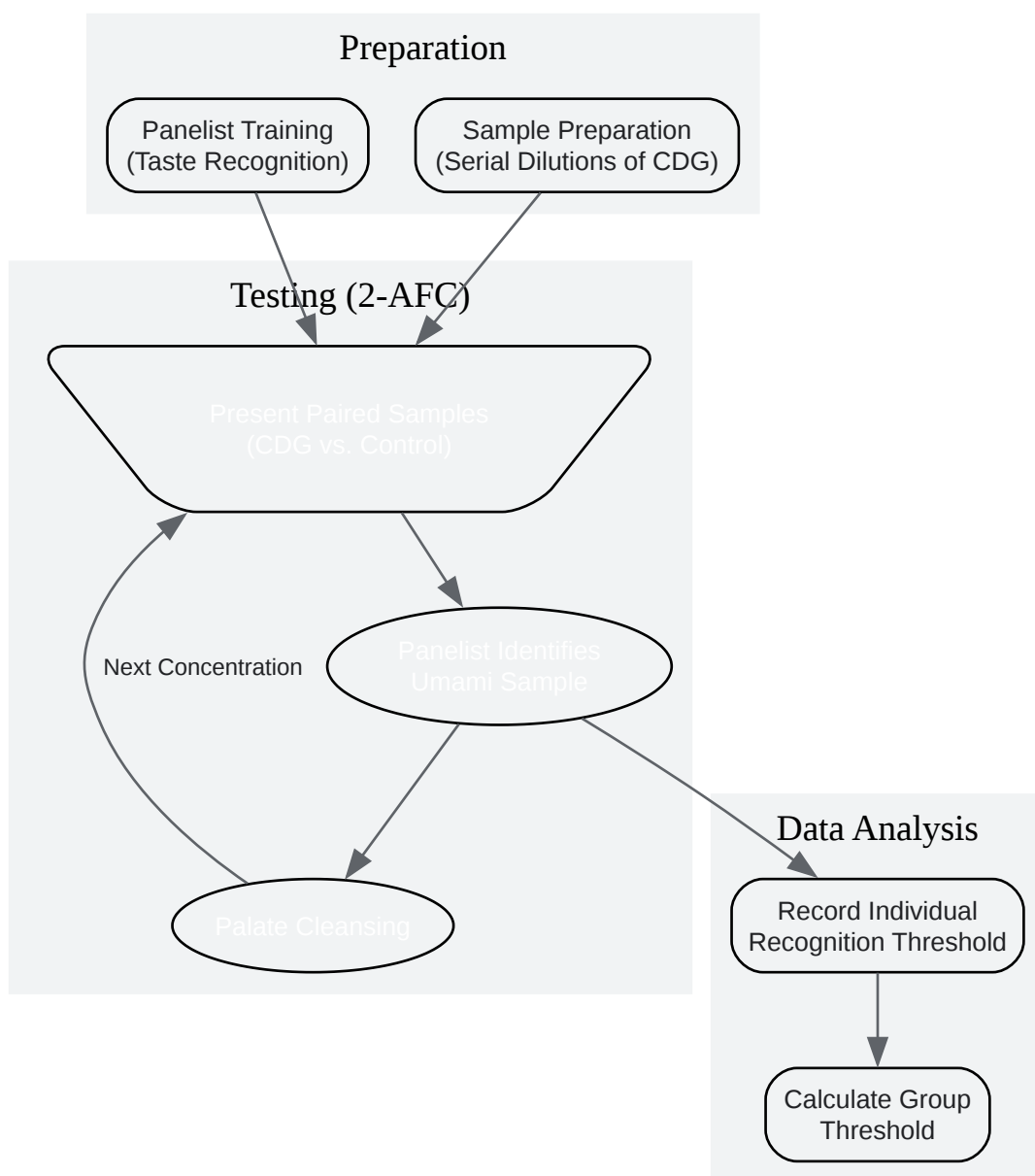
#### Materials:

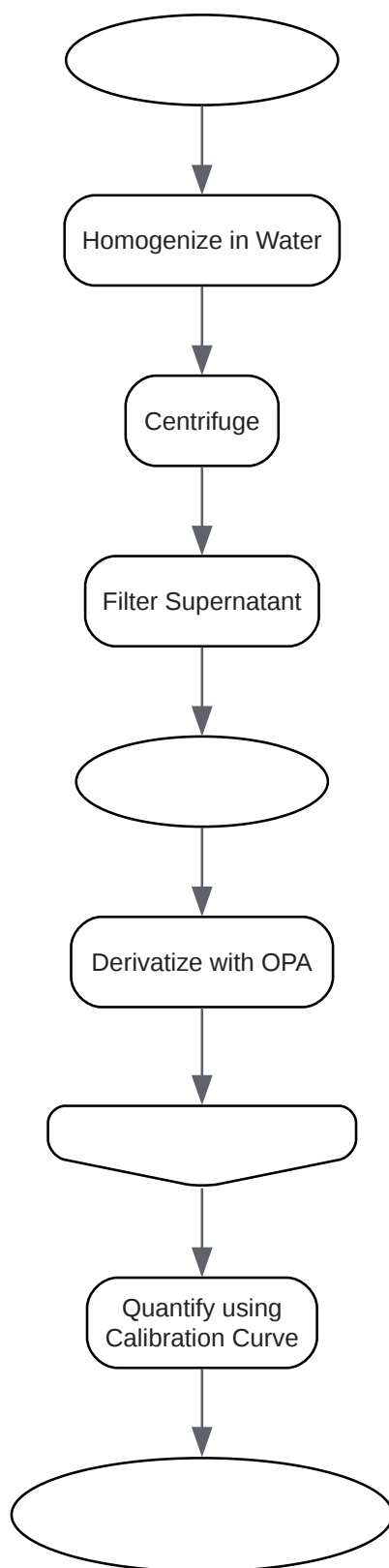
- Calcium di-L-glutamate
- Deionized water
- Glassware for serial dilutions
- Presentation cups, coded with random three-digit numbers
- Palate cleansers (e.g., unsalted crackers, deionized water at 45°C)
- Score sheets

#### Procedure:

- Panelist Training:

- Recruit 10-15 panelists.
- Familiarize panelists with the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions (e.g., sucrose for sweet, citric acid for sour, sodium chloride for salty, caffeine for bitter, and MSG for umami).
- Train panelists to specifically identify the umami taste of calcium diglutamate.
- Sample Preparation:
  - Prepare a stock solution of calcium diglutamate in deionized water (e.g., 1% w/v).
  - Perform serial dilutions to create a range of concentrations (e.g., 0.8%, 0.4%, 0.2%, 0.1%, 0.05%, 0.025%, 0.0125% w/v).
- Testing Protocol (Two-Alternative Forced Choice - 2-AFC):
  - For each concentration level, present panelists with two samples: one containing the calcium diglutamate solution and one containing deionized water (control).
  - The order of presentation should be randomized.
  - Instruct panelists to identify the sample with the umami taste.
  - A forced choice is required.
  - Ensure panelists rinse their mouths thoroughly with the provided palate cleanser between samples.
- Data Analysis:
  - The recognition threshold for each panelist is the lowest concentration at which they can correctly identify the umami sample.
  - The group threshold is typically calculated as the geometric mean of the individual thresholds.





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